5-Fluoroimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Fluoroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring system. The unique electronic and chemical properties of this compound make it an attractive candidate for various applications in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Fluoroimidazo[1,2-a]pyridin-3-amine involves a two-step one-pot reaction. The process begins with the reaction of 2-aminopyridine and N,N-dimethylformamide dimethyl acetate to produce the corresponding intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation to afford the desired 3-substituted imidazo[1,2-a]pyridines .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yields and purity. The use of non-nucleophilic solvents like tert-butanol instead of methanol can increase the yield by reducing competing intermolecular reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the fluorine atom with nucleophiles under basic conditions.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out under basic conditions using solvents like tert-butanol.
Radical Reactions: Reagents such as transition metal catalysts (e.g., copper complexes), oxidizing agents, and photocatalysts are used in these reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted imidazo[1,2-a]pyridines with various functional groups replacing the fluorine atom.
Radical Reactions: The products include a wide range of functionalized imidazo[1,2-a]pyridine derivatives with diverse chemical properties.
Scientific Research Applications
5-Fluoroimidazo[1,2-a]pyridin-3-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of therapeutic agents with antiviral, anticancer, and antibacterial properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the fluorine atom and amine group.
Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern and distinct chemical properties.
Uniqueness
5-Fluoroimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its electronic properties and reactivity. The amine group at the 3-position also contributes to its versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBQTBHRIUZCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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